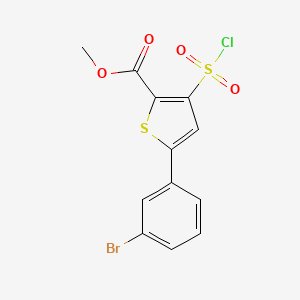

Methyl 5-(3-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC17629555

Molecular Formula: C12H8BrClO4S2

Molecular Weight: 395.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrClO4S2 |

|---|---|

| Molecular Weight | 395.7 g/mol |

| IUPAC Name | methyl 5-(3-bromophenyl)-3-chlorosulfonylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C12H8BrClO4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-3-2-4-8(13)5-7/h2-6H,1H3 |

| Standard InChI Key | YHENWUPBAWAOQH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Br)S(=O)(=O)Cl |

Introduction

Methyl 5-(3-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic aromatic compounds widely used in medicinal chemistry, materials science, and organic synthesis due to their versatile chemical properties. This specific compound is characterized by its bromophenyl and chlorosulfonyl functional groups, which contribute to its reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and advanced materials.

Synthesis Pathways

The synthesis of methyl 5-(3-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multi-step reactions:

-

Starting Material Preparation:

-

Thiophene derivatives are used as the base structure, with selective substitutions introduced through electrophilic aromatic substitution or cross-coupling reactions.

-

-

Functional Group Introduction:

-

The bromophenyl group is often introduced via Suzuki or Heck coupling reactions.

-

The chlorosulfonyl group can be added using sulfonation followed by chlorination.

-

-

Esterification:

-

The carboxylic acid group on the thiophene ring is esterified with methanol under acidic conditions to form the methyl ester.

-

Applications and Biological Significance

4.1 Medicinal Chemistry

Functionalized thiophenes like this compound are studied for their potential as:

-

Anti-inflammatory agents.

-

Anticancer drugs.

-

Antimicrobial compounds.

The presence of halogen (bromine) and sulfonamide-like groups enhances bioactivity by improving binding affinity to biological targets.

4.2 Material Science

Due to its aromatic and electron-rich nature, this compound may serve as a precursor for:

-

Conductive polymers.

-

Organic semiconductors.

-

Photovoltaic materials.

Safety and Handling

5.1 Chemical Stability

The compound is stable under standard laboratory conditions but may decompose when exposed to high temperatures or strong oxidizing agents due to its reactive sulfonyl chloride group.

5.2 Hazards

-

The chlorosulfonyl group is highly reactive and can cause irritation upon contact with skin or mucous membranes.

-

Brominated compounds may pose environmental risks due to their persistence in ecosystems.

Analytical Data

The following table summarizes key analytical properties of the compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H8BrClO4S2 |

| Molecular Weight | 411.67 g/mol |

| Melting Point | Not widely reported; varies based on purity |

| Solubility | Soluble in organic solvents like DMSO, DMF |

| Spectroscopic Data | Expected peaks in NMR, IR, and MS analyses |

Research Perspectives

Future research on methyl 5-(3-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate could focus on:

-

Biological Evaluation:

-

Screening for anticancer, antimicrobial, or anti-inflammatory activities.

-

-

Structural Modifications:

-

Introducing additional functional groups to improve solubility or target specificity.

-

-

Material Applications:

-

Exploring its use in optoelectronic devices or as a monomer in polymer synthesis.

-

This compound represents a promising candidate for further exploration in both applied and theoretical chemistry domains due to its rich functionalization and reactivity profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume